2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a bromophenyl group, and an isoindoline moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using reagents like acyl chlorides and aluminum chloride as a catalyst.
Nitration and Reduction:
Bromination: The addition of bromine to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium on carbon as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Shares the bromophenyl group but lacks the quinoline and isoindoline moieties.
1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl: Contains the isoindoline moiety but differs in other structural aspects.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of a quinoline core, bromophenyl group, and isoindoline moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H22BrClN2O5 |
---|---|
Molecular Weight |
629.9 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 8-chloro-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C32H22BrClN2O5/c33-20-12-8-19(9-13-20)28(37)17-41-32(40)25-16-27(35-29-22(25)6-3-7-26(29)34)18-10-14-21(15-11-18)36-30(38)23-4-1-2-5-24(23)31(36)39/h1-3,6-16,23-24H,4-5,17H2 |
InChI Key |
RRDXWEJSQNXKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5Cl)C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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